molecular formula C19H16O4 B600238 Bisdemethoxycurcumin CAS No. 33171-05-0

Bisdemethoxycurcumin

Cat. No.: B600238
CAS No.: 33171-05-0
M. Wt: 308.3 g/mol
InChI Key: PREBVFJICNPEKM-YDWXAUTNSA-N
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Description

Bisdemethoxycurcumin is a naturally occurring curcuminoid found in turmeric (Curcuma longa). It is one of the three major curcuminoids, alongside curcumin and demethoxycurcumin. This compound is known for its antioxidant, anti-inflammatory, and antimutagenic properties . It is used as a pigment and nutraceutical, and it is more resistant to alkaline degradation compared to other curcuminoids .

Mechanism of Action

Target of Action

Bisdemethoxycurcumin, a curcuminoid found in turmeric, primarily targets SRC, EGFR, AKT1, and PIK3R1 . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, molecular docking studies have shown that this compound binds well with SRC, EGFR, PIK3R1, and AKT1 . This interaction can modulate the activity of these proteins, thereby influencing the cellular processes they regulate .

Biochemical Pathways

This compound affects several biochemical pathways, including the PI3K/Akt and MAPK pathways . These pathways are essential for cell survival, growth, and proliferation. By modulating these pathways, this compound can influence various downstream effects, such as reducing inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability. Key parameters include the area under the time-concentration curve (AUC) 0-12h, mean residency time (MRT) 0-12h, maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax). For this compound, these values are (1.01±0.14) μg/ml•h, (3.43±0.21) h, (0.45±0.11) μg/ml, and (0.20±0.00) h, respectively .

Result of Action

The action of this compound leads to various molecular and cellular effects. For example, it has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also suppresses the proliferation of various tumor cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is more resistant to alkaline degradation compared to other curcuminoids . This property could potentially enhance its stability and effectiveness in different physiological environments.

Biochemical Analysis

Biochemical Properties

Bisdemethoxycurcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent activator of macrophage phagocytosis, interacting with 1α, 25-dihydroxy vitamin D3 to stimulate amyloid-β clearance by macrophages . The relative potency for suppression of tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation was found to be Curcumin > Demethoxycurcumin > this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases the viability of HOS, U2OS, MDA-MB-231, and A2058 cancer cells . Additionally, it induces apoptosis in HOS cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It increases the phosphorylation of AMPKα in response to LPS stimulation, and AMPK inhibition with Compound C almost completely blunts the protective effect of this compound in LPS-treated mice and macrophages . Moreover, it has been demonstrated that this compound activates AMPKα via the cAMP/Epac pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress over time in laboratory settings . It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to alleviate inflammatory responses and lipid accumulation in apoe −/− mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It promotes autophagy by suppressing the PDK1/Akt/mTOR signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisdemethoxycurcumin can be synthesized through various methods. One common synthetic route involves the condensation of acetylacetone with two equivalents of 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from turmeric using solvents such as ethanol or methanol. Advanced extraction techniques, including ultrasound-assisted extraction and microwave-assisted extraction, have been employed to enhance yield and purity . These methods are preferred for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Bisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. It is particularly known for its electron-donating reactions, which lead to the oxidation of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBVFJICNPEKM-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872663
Record name Bisdemethoxycurcumin
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Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisdemethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002114
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CAS No.

33171-05-0, 24939-16-0
Record name Bisdemethoxycurcumin
Source CAS Common Chemistry
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Record name Bis(4-hydroxycinnamoyl)methane
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Record name Curcumin III
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Record name Bisdemethoxycurcumin
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Record name 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxyphenyl)
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Record name (1E,6E)-1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
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Record name BISDEMETHOXYCURCUMIN
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Record name Bisdemethoxycurcumin
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URL http://www.hmdb.ca/metabolites/HMDB0002114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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